molecular formula C19H23NO2S2 B2780529 (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034466-31-2

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2780529
CAS RN: 2034466-31-2
M. Wt: 361.52
InChI Key: HAOWSJWTUOHMRP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains thiophene, cyclopentyl, and piperidinyl groups . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Cyclopentyl is a cycloalkane derived from cyclopentane by removal of a hydrogen atom from a carbon atom. Piperidinyl is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on its exact molecular structure. Thiophene rings, for example, can participate in various reactions such as halogenation, oxidation, and metal-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Thiophene-Based Compounds in Material Science and Pharmaceuticals

Thiophene, a sulfur-containing heteroaromatic ring, is crucial in heterocyclic compounds' chemical world due to its diverse applications. Substituted thiophenes have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. Moreover, polymeric thiophenes have been utilized in electronic devices like thin-film transistors and solar cells, highlighting their importance in material science and pharmaceuticals (Nagaraju et al., 2018).

Antitumor Activity of Thiophene Derivatives

Thienopyridine and benzofuran derivatives, including those containing thiophene units, have been identified as potent anti-tumor agents. Their structure-activity relationships indicate a new type of cytotoxic agent selective against tumorigenic cell lines, showcasing the therapeutic potential of thiophene derivatives in cancer treatment (Hayakawa et al., 2004).

G Protein-Coupled Receptor Antagonists

Compounds with thiophene units have been reported as effective small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), indicating their potential in developing treatments for disorders associated with this receptor (Romero et al., 2012).

Selective Estrogen Receptor Modulators (SERMs)

Thiophene-based compounds, such as raloxifene analogs, have been explored for their SERM activity, offering a promising approach for treating conditions like osteoporosis and breast cancer by modulating estrogen receptors (Palkowitz et al., 1997).

Enzyme Inhibition for Neurological Applications

Thiophene derivatives have been studied for their inhibitory activity against enzymes relevant to neurological diseases, indicating their potential in treating conditions such as Alzheimer’s disease and other cognitive disorders (Cetin et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiophene derivatives are known to have biological activity and can act as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOWSJWTUOHMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

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